2-(4-Ethoxy-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-Ethoxy-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a unique combination of ethoxy, fluoro, and methoxy substituents on the phenyl ring, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxy-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-ethoxy-2-fluoro-3-methoxyphenylboronic acid with a boronic ester precursor. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxy-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The compound can undergo reduction reactions to modify the substituents on the phenyl ring.
Substitution: The ethoxy, fluoro, and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.
Major Products Formed
Oxidation: 4-ethoxy-2-fluoro-3-methoxyphenylboronic acid.
Reduction: Various reduced derivatives depending on the substituents targeted.
Substitution: Halogenated or other substituted phenyl derivatives.
Scientific Research Applications
2-(4-Ethoxy-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxy-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with a palladium catalyst, facilitating the transfer of the phenyl group to an electrophilic partner. This process involves the formation of a boronate complex, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-2-fluoro-3-methoxyphenylboronic acid
- 4-ethoxy-2-fluoro-3-methoxyphenyl(methyl)sulfane
Uniqueness
2-(4-Ethoxy-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific combination of substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of the boronic ester group makes it particularly valuable in cross-coupling reactions, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C15H22BFO4 |
---|---|
Molecular Weight |
296.14 g/mol |
IUPAC Name |
2-(4-ethoxy-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H22BFO4/c1-7-19-11-9-8-10(12(17)13(11)18-6)16-20-14(2,3)15(4,5)21-16/h8-9H,7H2,1-6H3 |
InChI Key |
FDOUHZZSVWMSSH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OCC)OC)F |
Origin of Product |
United States |
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